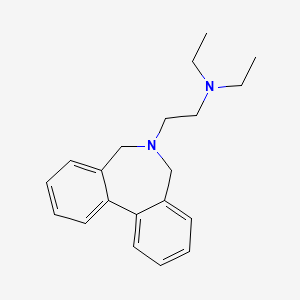
6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine is a heterocyclic compound that belongs to the class of dibenzazepines. This compound is characterized by a seven-membered ring containing nitrogen, which is fused to two benzene rings. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(2-cyanophenyl)benzoic acid with a suitable reducing agent to form the dibenzazepine core . The diethylaminoethyl side chain is then introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted dibenzazepines .
Aplicaciones Científicas De Investigación
6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chiral catalyst and molecular chirality sensor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine involves its interaction with specific molecular targets. It is known to inhibit acid lysosomal hydrolytic enzyme activities, which contributes to its anti-inflammatory effects. Additionally, it inhibits prostaglandin synthetase activity, reducing inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzazepine: A parent compound with similar structural features.
Benzodiazepines: Share the benzene ring fusion but differ in the ring size and nitrogen positioning.
Oxazepines: Contain an oxygen atom in the ring, leading to different chemical properties.
Uniqueness
6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine is unique due to its specific diethylaminoethyl side chain, which imparts distinct pharmacological properties. Its ability to act as a chiral catalyst and molecular chirality sensor further distinguishes it from other similar compounds .
Actividad Biológica
6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine, also referred to as RO-2-3421, is a compound belonging to the dibenzazepine family. This compound has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation.
- Molecular Formula : C14H13N
- Molecular Weight : 195.26 g/mol
- CAS Number : 6672-69-1
Research indicates that compounds within the dibenzazepine class may exhibit a range of biological activities through various mechanisms. These include:
- Inhibition of Receptors : Dibenzazepines have been shown to interact with neurotransmitter receptors, including serotonin and dopamine receptors, which may influence mood and behavior.
- Anticancer Properties : Recent studies suggest that dibenzazepine derivatives can inhibit cancer cell migration and invasion. For instance, a related compound demonstrated significant anti-metastatic activity in MDA-MB-231 breast cancer cells by inhibiting matrix metalloproteinases (MMPs) involved in tissue remodeling during metastasis .
Anticancer Activity
A notable study explored the effects of a dibenzazepine derivative on cancer cell lines. The compound exhibited:
- Cell Migration Inhibition : The compound significantly reduced the migration of MDA-MB-231 cells in wound-healing assays.
- Invasion Suppression : It also suppressed invasive activities, indicating potential as an anti-cancer agent .
Neuropharmacological Effects
The neuropharmacological profile of dibenzazepines suggests:
- Antidepressant Effects : Compounds in this class have been investigated for their antidepressant properties, potentially acting on serotonin reuptake mechanisms.
- Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Study on Metastatic Breast Cancer :
- Neuropharmacological Investigation :
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
63918-72-9 |
|---|---|
Fórmula molecular |
C20H26N2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
2-(5,7-dihydrobenzo[d][2]benzazepin-6-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H26N2/c1-3-21(4-2)13-14-22-15-17-9-5-7-11-19(17)20-12-8-6-10-18(20)16-22/h5-12H,3-4,13-16H2,1-2H3 |
Clave InChI |
VNOGBPCURSCKDW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















